2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide
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Overview
Description
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a complex organic compound that features a cyano group, a cyclohexyl group, and an imidazo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain an imidazo[1,2-a]pyridine ring and are known for their medicinal properties.
Uniqueness
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYMFVOUYWBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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